

5-Hydroxynicotinaldehyde: A Versatile Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Hydroxynicotinaldehyde**

Cat. No.: **B1425263**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxynicotinaldehyde, also known as 5-hydroxypyridine-3-carbaldehyde, is a heterocyclic aromatic aldehyde that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique molecular architecture, featuring a pyridine ring substituted with both a hydroxyl and a formyl group at the meta-positions, offers a rich platform for the construction of complex molecular scaffolds. The electron-donating hydroxyl group and the electron-withdrawing aldehyde group on the pyridine ring create a unique electronic environment, influencing the molecule's reactivity and making it a key intermediate in the synthesis of a diverse array of compounds, particularly in the realms of medicinal chemistry and materials science. This guide provides a comprehensive overview of the synthesis, reactivity, and synthetic applications of **5-hydroxynicotinaldehyde**, with a focus on its utility in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. While extensive experimental data for **5-Hydroxynicotinaldehyde** is not widely published, its key properties can be summarized from available sources and predicted based on its structure.

Table 1: Physicochemical Properties of **5-Hydroxynicotinaldehyde**

Property	Value	Source
CAS Number	1060804-48-9	[1] [2]
Molecular Formula	C ₆ H ₅ NO ₂	[1] [2]
Molecular Weight	123.11 g/mol	[1]
IUPAC Name	5-hydroxypyridine-3-carbaldehyde	[1]
Appearance	Solid (predicted)	-
Boiling Point	391.9 °C at 760 mmHg (predicted)	[2]
Solubility	Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols.	-

Spectroscopic Characterization (Predicted)

Detailed experimental spectra for **5-Hydroxynicotinaldehyde** are not readily available in the public domain. However, based on its structure and data from analogous compounds, the following spectroscopic characteristics can be anticipated:

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, with chemical shifts influenced by the electron-donating hydroxyl group and the electron-withdrawing aldehyde group. The aldehyde proton would appear as a singlet in the downfield region (around 9-10 ppm).
- ¹³C NMR: The carbon NMR would display signals for the six carbon atoms, with the carbonyl carbon of the aldehyde group resonating at a characteristic downfield shift (around 190 ppm).
- IR Spectroscopy: The infrared spectrum would be characterized by a strong carbonyl (C=O) stretching vibration from the aldehyde group (typically around 1700 cm⁻¹), a broad O-H stretching band from the hydroxyl group (around 3200-3600 cm⁻¹), and C=N and C=C stretching vibrations from the pyridine ring.

- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight.

Synthesis of 5-Hydroxynicotinaldehyde

While a specific, detailed, and widely cited synthesis protocol for **5-Hydroxynicotinaldehyde** is not readily available in peer-reviewed literature, its synthesis can be envisioned through established methods for the preparation of polysubstituted 3-hydroxypyridines. One plausible and efficient approach involves a multi-step sequence starting from readily available precursors, such as amino acids and propargyl alcohols, culminating in a palladium-catalyzed cyclization.^{[3][4]}

A potential synthetic strategy is outlined below, drawing parallels from the synthesis of related 3-hydroxypyridine derivatives.

Hypothetical Synthetic Protocol: A Multi-step Approach

This protocol is a conceptual outline based on modern synthetic methodologies for constructing polysubstituted pyridines.

Step 1: Synthesis of an Alkyne-Aldehyde Precursor

The synthesis would commence with the preparation of an N-propargyl-N-tosyl-aminoaldehyde. This intermediate can be constructed from a suitable amino acid derivative and a propargyl alcohol, followed by standard functional group manipulations to install the aldehyde functionality.^[4]

Step 2: Palladium-Catalyzed Arylative Cyclization

The key step would involve a palladium(0)-catalyzed "anti-Wacker"-type cyclization of the alkyne-aldehyde with an appropriate boronic acid. This reaction would form the 3-hydroxy-1,2,3,6-tetrahydropyridine core.^{[3][4]}

Step 3: Oxidation and Elimination

The resulting tetrahydropyridine would then be oxidized, for instance using Dess-Martin periodinane, to the corresponding 3-oxo derivative. Subsequent elimination of the

toluenesulfinic acid moiety, typically facilitated by a base like DBU, would lead to the aromatic 3-hydroxypyridine ring, yielding **5-Hydroxynicotinaldehyde**.[\[1\]](#)[\[3\]](#)[\[4\]](#)

Caption: Hypothetical synthetic pathway to **5-Hydroxynicotinaldehyde**.

Reactivity and Synthetic Applications

The synthetic utility of **5-Hydroxynicotinaldehyde** stems from the reactivity of its two key functional groups: the aldehyde and the hydroxyl group, both attached to a pyridine scaffold. This combination allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of complex heterocyclic systems. The pyridine ring itself can also participate in various reactions, further expanding its synthetic potential.[\[5\]](#)[\[6\]](#)

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for numerous carbon-carbon and carbon-heteroatom bond-forming reactions.

- Multicomponent Reactions (MCRs): **5-Hydroxynicotinaldehyde** is an ideal candidate for various MCRs, such as the Hantzsch pyridine synthesis, the Biginelli reaction, and the Ugi reaction.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#) These one-pot reactions allow for the rapid assembly of complex molecular scaffolds from simple starting materials, offering significant advantages in terms of efficiency and atom economy. For instance, in a Hantzsch-type reaction, **5-Hydroxynicotinaldehyde** could react with a β -ketoester and ammonia to generate highly substituted pyridine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [researchgate.net](#) [researchgate.net]
- 2. [researchgate.net](#) [researchgate.net]

- 3. De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization - ProQuest [proquest.com]
- 4. mdpi.com [mdpi.com]
- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbino.com]
- 7. Organocatalytic asymmetric multicomponent reactions of aromatic aldehydes and anilines with β -ketoesters: facile and atom-economical access to chiral tetrahydropyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Recent Developments on Five-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [5-Hydroxynicotinaldehyde: A Versatile Building Block for Advanced Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1425263#5-hydroxynicotinaldehyde-as-a-building-block-in-organic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com